molecular formula C19H21N5O3 B5536756 N-[(5-环丁基-1,2,4-恶二唑-3-基)甲基]-N-乙基-2-(1-氧代-2(1H)-酞嗪基)乙酰胺

N-[(5-环丁基-1,2,4-恶二唑-3-基)甲基]-N-乙基-2-(1-氧代-2(1H)-酞嗪基)乙酰胺

货号 B5536756
分子量: 367.4 g/mol
InChI 键: IHMMOKQVLODESW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals known for their complex heterocyclic structures, which play a crucial role in medicinal chemistry due to their diverse biological activities. These activities are often attributed to the presence of oxadiazole and phthalazine rings, which are common in various pharmacological agents.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of core structures like oxadiazoles and phthalazines, followed by subsequent functionalization. For instance, compounds with oxadiazole rings are synthesized by cyclization reactions of hydrazides with carbon disulfide or through the reaction of hydrazides with carboxylic acids or esters in the presence of reagents like thionyl chloride (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and phthalazine is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and sometimes X-ray crystallography. These techniques provide insights into the arrangement of atoms and the configuration of the molecule, which is crucial for understanding its reactivity and interaction with biological targets (Ekici et al., 2020).

Chemical Reactions and Properties

Compounds with these heterocycles often undergo nucleophilic substitution reactions, where the oxadiazole or phthalazine moiety can react with various nucleophiles, leading to the formation of new chemical entities. These reactions are pivotal for the diversification of the core structure and the introduction of pharmacophore elements (Gul et al., 2017).

科学研究应用

合成和抗菌研究

研究探索了合成新的衍生物,例如3-异恶唑啉取代的酞嗪甲磺酰基恶二唑,这些衍生物由相关化合物制成。这些衍生物已通过光谱数据表征,并针对各种细菌和真菌菌株筛选了抗菌活性,显示出显着的抗菌活性 (A. M. Sridhara 等人,2011)。类似地,另一项研究专注于合成和评估2-取代[4-(1,3,4-恶二唑-2-基)甲基]酞嗪-1(2H)-酮衍生物的抗菌活性,这也显示出有希望的抗菌特性 (A. M. Sridhara 等人,2010)

衍生物的药理学评估

对杂环衍生物(包括1,3,4-恶二唑和吡唑新衍生物)的计算和药理学评估旨在评估其毒性、肿瘤抑制、抗氧化、镇痛和抗炎作用。这些研究表明,某些化合物在所有检测中都表现出结合和中度抑制作用,表明潜在的治疗应用 (M. Faheem,2018)

抗惊厥和抗炎活性

一项针对抗惊厥衍生物的化学氧化的研究重点介绍了氧化反应和潜在衍生物,而不会裂解恶二唑部分,从而产生具有潜在药理特性的产物 (S. Adolphe-Pierre 等人,1998)。此外,合成和评估取代的1,3,4-恶二唑的抗炎活性证明了其显着的潜力,表明这些化合物在抗炎治疗中的治疗相关性 (L. Nargund 等人,1994)

属性

IUPAC Name

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-2-23(11-16-21-18(27-22-16)13-7-5-8-13)17(25)12-24-19(26)15-9-4-3-6-14(15)10-20-24/h3-4,6,9-10,13H,2,5,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMMOKQVLODESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NOC(=N1)C2CCC2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。